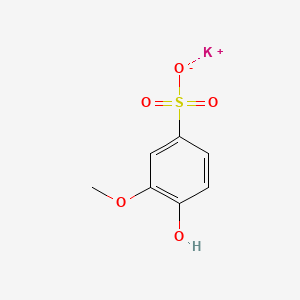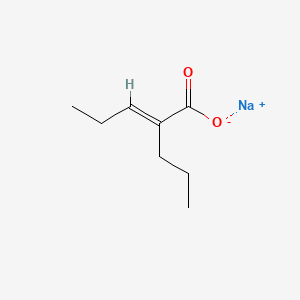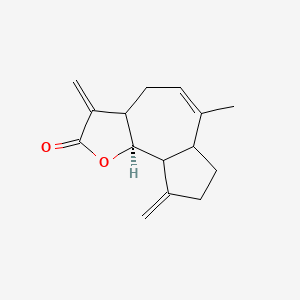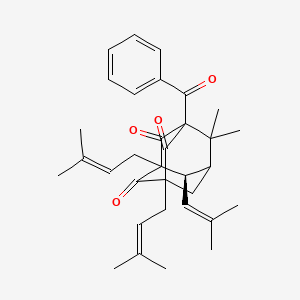
Kalium-4-Hydroxy-3-methoxybenzolsulfonat
Übersicht
Beschreibung
It is commonly used in medicine as an expectorant to thin mucus in the lungs and reduce chest congestion . This compound is derived from guaiacol, which is a phenolic compound containing a methoxy functional group.
Wissenschaftliche Forschungsanwendungen
Sulfogaiacol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer chemischer Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf biologische Systeme und sein Potenzial als therapeutisches Mittel untersucht.
Medizin: Wird häufig als Expektorans in Hustensirups und anderen Atemwegsmedikamenten eingesetzt.
Industrie: Wird bei der Herstellung verschiedener Industriechemikalien und als Bestandteil in bestimmten Formulierungen eingesetzt
5. Wirkmechanismus
Sulfogaiacol übt seine Wirkung aus, indem es die Bronchialschleimhaut stimuliert, was zu einer erhöhten Drüsensekretion und einer Verdünnung des Schleims führt. Dies erleichtert die Ausspülung von Schleim aus den Atemwegen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung von Schleim produzierenden Zellen und die Modulation von Ionenkanälen im respiratorischen Epithel .
Ähnliche Verbindungen:
Guajacol: Eine Phenolverbindung mit einer Methoxy-funktionellen Gruppe, die als Vorläufer für Sulfogaiacol verwendet wird.
Guajacolsulfonsäure: Ein anderer Name für Sulfogaiacol, der seine Sulfonsäuregruppe hervorhebt.
Mequinol: Ein Methoxyphenol, das Guajacol ähnelt, aber andere Anwendungen hat.
Einzigartigkeit: Sulfogaiacol ist durch seine Doppelfunktion als Phenolverbindung und Sulfonsäure einzigartig. Diese Kombination ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht es besonders wirksam als Expektorans in medizinischen Anwendungen .
Wirkmechanismus
Target of Action
Potassium 4-Hydroxy-3-methoxybenzenesulfonate, also known as Potassium guaiacolsulfonate, primarily targets the mucus in the respiratory tract . The compound’s role is to act as an expectorant, which helps in the removal of mucus from the respiratory tract .
Mode of Action
The compound works by thinning the mucus in the lungs, which facilitates its removal by ciliary action and coughing . This interaction with the mucus results in a decrease in chest congestion and an improvement in breathing .
Biochemical Pathways
It is known that the compound works by increasing the volume of secretions in the respiratory tract, thereby facilitating their removal .
Result of Action
The primary result of the action of Potassium 4-Hydroxy-3-methoxybenzenesulfonate is the reduction of chest congestion . By thinning the mucus in the lungs, the compound facilitates the removal of mucus, leading to improved breathing .
Biochemische Analyse
Biochemical Properties
Potassium 4-Hydroxy-3-methoxybenzenesulfonate plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with enzymes and proteins involved in mucus production and secretion. The compound increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing . It is known to interact with mucin proteins, which are responsible for the viscosity of mucus, thereby reducing its thickness and making it easier to expel .
Cellular Effects
Potassium 4-Hydroxy-3-methoxybenzenesulfonate affects various types of cells and cellular processes. In respiratory epithelial cells, it enhances mucus secretion and reduces mucus viscosity, aiding in the clearance of mucus from the airways . The compound also influences cell signaling pathways related to mucus production and secretion. Additionally, it may impact gene expression related to mucin production, thereby modulating the overall mucus production in the respiratory tract .
Molecular Mechanism
The molecular mechanism of action of potassium 4-Hydroxy-3-methoxybenzenesulfonate involves its interaction with mucin proteins and enzymes involved in mucus production. The compound binds to mucin proteins, reducing their viscosity and facilitating their removal from the respiratory tract . It may also inhibit or activate specific enzymes involved in mucus production, thereby modulating the overall mucus secretion process . Additionally, the compound may influence gene expression related to mucin production, further affecting mucus production and secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium 4-Hydroxy-3-methoxybenzenesulfonate have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods . Long-term studies have shown that the compound continues to reduce mucus viscosity and enhance mucus clearance over time . Prolonged exposure to high concentrations may lead to cellular adaptations, potentially reducing its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of potassium 4-Hydroxy-3-methoxybenzenesulfonate vary with different dosages. At low to moderate doses, the compound effectively reduces mucus viscosity and enhances mucus clearance without causing significant adverse effects . At high doses, it may cause toxicity and adverse effects, such as irritation of the respiratory tract and potential damage to respiratory epithelial cells . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its beneficial effects .
Metabolic Pathways
Potassium 4-Hydroxy-3-methoxybenzenesulfonate is involved in metabolic pathways related to mucus production and secretion. It interacts with enzymes and cofactors involved in the synthesis and degradation of mucin proteins . The compound may also affect metabolic flux and metabolite levels related to mucus production, thereby modulating the overall mucus secretion process .
Transport and Distribution
Within cells and tissues, potassium 4-Hydroxy-3-methoxybenzenesulfonate is transported and distributed through specific transporters and binding proteins . The compound is primarily localized in the respiratory tract, where it exerts its effects on mucus production and secretion . It may also accumulate in specific cellular compartments, influencing its overall efficacy and activity .
Subcellular Localization
The subcellular localization of potassium 4-Hydroxy-3-methoxybenzenesulfonate is primarily within the respiratory epithelial cells . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these cells is crucial for its activity and function in reducing mucus viscosity and enhancing mucus clearance .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Sulfogaiacol erfolgt in mehreren Schritten. Ein Verfahren beinhaltet die Verwendung von Schwefelsäure als Lösungsmittel und Sulfonierungsmittel. Der Prozess beginnt mit dem Abkühlen der Mischung auf -5 °C bis 10 °C, gefolgt von der Zugabe von o-Dimethoxybenzol. Die Mischung wird erhitzt und gerührt, gefolgt von der Zugabe von Calciumoxid oder Calciumcarbonat, um den pH-Wert zu regulieren. Die Reaktionsmischung wird filtriert, um 3,4-Dimethoxycalcium-Benzolsulfonat zu erhalten. Dieses Zwischenprodukt wird dann mit einer Lewis-Säure behandelt, auf 60-100 °C erhitzt und 2-5 Stunden lang umgesetzt. Die Mischung wird auf 20-30 °C abgekühlt, um eine Mischung aus 3-Hydroxy-4-Methoxycalcium-Benzolsulfonat und 4-Hydroxy-3-Methoxycalcium-Benzolsulfonat zu erhalten. Schließlich wird Kaliumcarbonat, Kaliumbicarbonat oder Kaliumhydroxid hinzugefügt, und die Mischung wird auf 50-100 °C erhitzt, 2-10 Stunden lang umgesetzt, auf -10 °C bis 0 °C abgekühlt und filtriert, um Sulfogaiacol zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von Sulfogaiacol folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Die Reaktionsbedingungen werden gesteuert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess ist umweltfreundlich und für die großtechnische industrielle Produktion geeignet .
Analyse Chemischer Reaktionen
Reaktionstypen: Sulfogaiacol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sulfogaiacol kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können Sulfogaiacol in seine entsprechenden Alkoholderivate umwandeln.
Substitution: Sulfogaiacol kann Substitutionsreaktionen eingehen, bei denen die Sulfonsäuregruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfonsäurederivate, Alkoholderivate und substituierte aromatische Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Guaiacol: A phenolic compound with a methoxy functional group, used as a precursor to sulfogaiacol.
Guaiacolsulfonic Acid: Another name for sulfogaiacol, highlighting its sulfonic acid group.
Mequinol: A methoxyphenol similar to guaiacol but with different applications.
Uniqueness: Sulfogaiacol is unique due to its dual functionality as both a phenolic compound and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it particularly effective as an expectorant in medical applications .
Eigenschaften
CAS-Nummer |
16241-25-1 |
|---|---|
Molekularformel |
C7H8KO5S |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
potassium;4-hydroxy-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11); |
InChI-Schlüssel |
UQLUGIAIXOWYBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)O.[K] |
Synonyme |
guaiacolsulfonate potassium guaiacolsulfonic acid guaiacolsulfonic acid, monopotassium salt potassium guaiacolsulfonate Thiocol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)

![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
![4-[[(3S,5S,6R,9S)-6-(4-hydroxyphenyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodecane-5-carbonyl]amino]butyl-trimethylazanium](/img/structure/B1264599.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)








